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Compound of Interest

Compound Name: 2-Acetoxycyclohexanone

Cat. No.: B15341637

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxycyclohexanone, also known as (2-oxocyclohexyl) acetate, is a keto-ester of
significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a
ketone and an ester group, makes it a versatile intermediate for the synthesis of a wide range
of more complex molecules, including pharmaceuticals and natural products. This technical
guide provides a comprehensive overview of the known physical and chemical properties of 2-
acetoxycyclohexanone, detailed experimental protocols for its synthesis and characterization,
and a visualization of its synthetic pathway.

Core Physical and Chemical Properties

Due to the limited availability of experimentally determined data, the following table includes
predicted physical properties for 2-acetoxycyclohexanone. These values are computationally
derived and should be considered as estimates.
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Property Value Source
Molecular Formula CsH1203 PubChem[1]
Molecular Weight 156.18 g/mol PubChem[1]
CAS Number 17472-04-7 PubChem[1]
IUPAC Name (2-oxocyclohexyl) acetate PubChem[1]
Boiling Point (Predicted) 230.8 °C at 760 mmHg Guidechem[2]
Density (Predicted) 1.08 g/mL Guidechem[2]
Refractive Index (Predicted) 1.455 Guidechem[2]
Flash Point (Predicted) 94.8 °C Guidechem[2]
LogP (Predicted) 0.29 Guidechem[2]

Synthesis of 2-Acetoxycyclohexanone

A common method for the synthesis of a-acetoxy ketones is the oxidation of the corresponding
ketone with lead tetraacetate. This reaction proceeds via an enol intermediate, which is then
acetoxylated.

Experimental Protocol: Synthesis via Lead Tetraacetate
Oxidation

Materials:

¢ Cyclohexanone

o Lead tetraacetate (Pb(OAC)a4)

e Glacial acetic acid

e Benzene (or other suitable aprotic solvent)

o Saturated agueous sodium bicarbonate (NaHCO3s) solution

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Acetoxycyclohexanone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Acetoxycyclohexanone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Acetoxycyclohexanone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Acetoxycyclohexanone
https://wap.guidechem.com/dictionary/en/17472-04-7.html
https://wap.guidechem.com/dictionary/en/17472-04-7.html
https://wap.guidechem.com/dictionary/en/17472-04-7.html
https://wap.guidechem.com/dictionary/en/17472-04-7.html
https://wap.guidechem.com/dictionary/en/17472-04-7.html
https://www.benchchem.com/product/b15341637?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15341637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Saturated aqueous sodium chloride (NaCl) solution (brine)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a)
o Diatomaceous earth (optional)

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve cyclohexanone in a suitable aprotic solvent such as benzene or glacial
acetic acid.

» Addition of Oxidant: To the stirred solution, add lead tetraacetate in small portions. The
reaction is often exothermic, and the temperature should be monitored and controlled,
typically by using an ice bath.

o Reaction Monitoring: The progress of the reaction can be monitored by testing for the
presence of unreacted lead tetraacetate. A simple method is to take a small aliquot of the
reaction mixture and add it to water; a brown precipitate of lead dioxide (PbO:z) indicates the
presence of unreacted lead tetraacetate.

o Work-up: Once the reaction is complete (as indicated by the disappearance of lead
tetraacetate), the reaction mixture is cooled to room temperature. If a precipitate of lead
diacetate has formed, it can be removed by filtration, possibly with the aid of a filter agent
like diatomaceous earth.

o Extraction: The filtrate is then transferred to a separatory funnel and washed successively
with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining
acetic acid), and finally with brine.

e Drying and Solvent Removal: The organic layer is separated, dried over an anhydrous drying
agent (e.g., MgSOas or Na2S0a), filtered, and the solvent is removed under reduced pressure
using a rotary evaporator.

 Purification: The crude 2-acetoxycyclohexanone can be purified by vacuum distillation to
yield the final product.
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Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized 2-
acetoxycyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ IH NMR: The proton NMR spectrum of 2-acetoxycyclohexanone is expected to show
characteristic signals for the acetyl protons (a singlet around & 2.1-2.2 ppm) and the proton
at the a-carbon bearing the acetoxy group (a multiplet, likely a doublet of doublets, at a
downfield chemical shift, typically in the range of & 5.0-5.5 ppm, due to the deshielding effect
of the adjacent carbonyl and ester groups). The remaining cyclohexyl protons would appear
as a complex series of multiplets in the upfield region (& 1.5-2.5 ppm).

13C NMR: The carbon NMR spectrum provides key information about the carbon framework.
The carbonyl carbon of the ketone is expected to resonate at a significantly downfield
chemical shift (around & 200-210 ppm). The carbonyl carbon of the acetate group would
appear around 6 170 ppm. The carbon bearing the acetoxy group would be found in the
range of & 70-80 ppm, and the methyl carbon of the acetate group would be observed
around & 20-22 ppm. The remaining methylene carbons of the cyclohexane ring would
appear in the upfield region. A 13C NMR spectrum for 2-acetoxycyclohexanone is available
in the PubChem database[1].

Infrared (IR) Spectroscopy

The IR spectrum of 2-acetoxycyclohexanone will be characterized by two strong absorption
bands in the carbonyl region.

C=0 Stretch (Ketone): A strong absorption band is expected around 1725-1740 cm™1.

C=0 Stretch (Ester): Another strong absorption band is expected at a slightly higher
wavenumber, typically around 1740-1750 cm™1.

C-O Stretch (Ester): A strong band corresponding to the C-O stretching vibration of the ester
group is expected in the region of 1200-1250 cm~1.

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm~1.
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Visualization of the Synthetic Pathway

The following diagram illustrates the synthesis of 2-acetoxycyclohexanone from
cyclohexanone.
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Caption: Synthesis of 2-Acetoxycyclohexanone from Cyclohexanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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